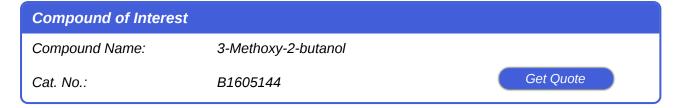


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Spectroscopic Analysis of 3-Methoxy-2-butanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **3-Methoxy-2-butanol**. Due to the absence of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this and structurally related molecules. The information is presented to support identification, characterization, and quality control in a drug development context.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for **3-Methoxy-2-butanol** are summarized below. These values were generated using advanced computational algorithms that predict chemical shifts and coupling constants based on the molecular structure. It is important to note that predicted data may vary from experimental results, and these tables should be used as a reference for initial assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **3-Methoxy-2-butanol** is characterized by five distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for **3-Methoxy-2-butanol**



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1	1.10	Doublet	6.3	3H
H2	3.75	Multiplet	-	1H
H3	3.20	Multiplet	-	1H
H4	1.15	Doublet	6.2	3H
OCH ₃	3.30	Singlet	-	3H
ОН	Variable	Broad Singlet	-	1H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of **3-Methoxy-2-butanol** shows five signals, corresponding to the five non-equivalent carbon atoms in the molecule. The predicted chemical shifts are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for **3-Methoxy-2-butanol**

Assignment	Chemical Shift (δ, ppm)
C1	17.5
C2	70.0
C3	80.0
C4	15.0
OCH ₃	56.0

Experimental Protocols

The following section outlines a standard protocol for the acquisition of NMR spectra for small organic molecules like **3-Methoxy-2-butanol**.



Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the 3-Methoxy-2-butanol sample for ¹H
 NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
- 13C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

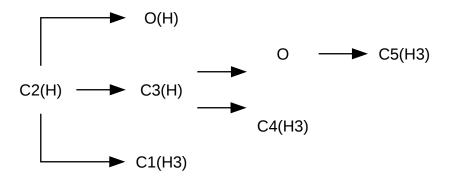


- Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- o Spectral Width: 0-220 ppm.

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for spectroscopic analysis.

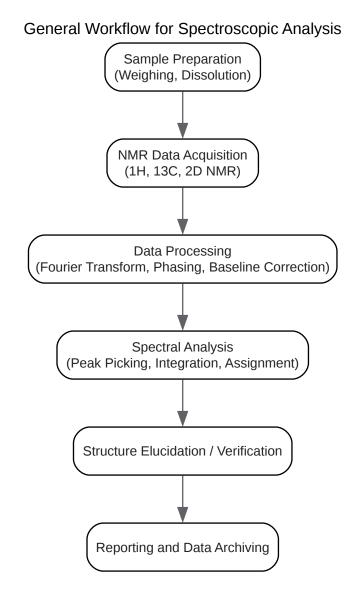
Structure of 3-Methoxy-2-butanol



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Caption: Chemical structure of **3-Methoxy-2-butanol**.





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Caption: A generalized workflow for small molecule spectroscopic analysis.

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